cycloheximide sensitivity factor

Translation inhibition Cycloheximide sensitivity Polyphenylalanine synthesis

Cycloheximide Sensitivity Factor (CHSF), also designated factor P, is a protein isolated from Saccharomyces yeast species that functions as an essential co-factor conferring sensitivity to the eukaryotic protein synthesis inhibitor cycloheximide in cell-free translation systems. Unlike the ribosomal protein eL42 (L29/L41), which serves as the structural binding determinant for cycloheximide on the 60S ribosomal subunit, CHSF is a soluble factor that operates catalytically during the elongation cycle of translation.

Molecular Formula C9H10ClN3
Molecular Weight 0
CAS No. 137573-73-0
Cat. No. B1179539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecycloheximide sensitivity factor
CAS137573-73-0
Synonymscycloheximide sensitivity factor
Molecular FormulaC9H10ClN3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheximide Sensitivity Factor (CAS 137573-73-0): A Yeast-Derived Translational Sensitivity Protein for Ribosome Research and Drug-Resistance Studies


Cycloheximide Sensitivity Factor (CHSF), also designated factor P, is a protein isolated from Saccharomyces yeast species that functions as an essential co-factor conferring sensitivity to the eukaryotic protein synthesis inhibitor cycloheximide in cell-free translation systems [1]. Unlike the ribosomal protein eL42 (L29/L41), which serves as the structural binding determinant for cycloheximide on the 60S ribosomal subunit, CHSF is a soluble factor that operates catalytically during the elongation cycle of translation [1][2]. The CAS registry number 137573-73-0 is associated with commercial vendor catalog entries for this factor; however, the primary research literature defines CHSF as a protein (factor P), not a small molecule [1][3]. A Japanese patent (JPH0484886A) describes the cloning and recombinant production of CHSF from Saccharomyces carlsbergensis [3].

Why Cycloheximide Sensitivity Factor Cannot Be Substituted by Cycloheximide Alone or Ribosomal Protein eL42 in Translation Inhibition Assays


Generic substitution of CHSF with either cycloheximide alone or the ribosomal protein eL42 (L29) fails because these entities operate at fundamentally distinct nodes of the translation inhibition pathway. Cycloheximide is the small-molecule inhibitor that binds the 60S ribosomal subunit, but its potency is context-dependent: in the absence of factor P, a 1000-fold higher cycloheximide concentration (10⁻³ M vs. 10⁻⁶ M) is required to achieve 50% inhibition of polyphenylalanine synthesis [1]. The ribosomal protein eL42 provides the structural docking site for cycloheximide but cannot reconstitute the soluble catalytic activity that factor P contributes to the EF-2-dependent peptide bond formation step [1][2]. Furthermore, CHSF derived from cycloheximide-sensitive yeast strains (e.g., Saccharomyces carlsbergensis IFO 1265) possesses a specific amino acid sequence that is altered or absent in resistant strains, meaning that recombinant CHSF produced via the patented expression system carries defined sensitivity-conferring properties not present in generic ribosomal preparations [3]. These mechanistic and source-dependent differences preclude simple interchange with in-class analogs.

Cycloheximide Sensitivity Factor: Quantitative Head-to-Head Evidence for Selection and Procurement Decisions


CHSF Amplifies Cycloheximide Inhibitory Potency by 1000-Fold in a Cell-Free Polyphenylalanine Synthesis System

In the landmark characterization study, the presence of purified factor P (CHSF) shifted the cycloheximide concentration required for 50% inhibition of polyphenylalanine synthesis by a factor of 1000 — from 10⁻³ M (without factor P) to 10⁻⁶ M (with factor P). The comparator is the identical assay system run in the absence of factor P (resolved elongation factor system). This 1000-fold potency shift was quantified in a cell-free translation assay using partially purified polyphenylalanine synthesis components from yeast [1]. A subsequent binding study confirmed that wild-type 80S yeast ribosomes bind cycloheximide with a Ka of 2.0 (± 0.5) × 10⁷ M⁻¹, whereas 80S ribosomes from the cycloheximide-resistant cy32 mutant (altered in ribosomal protein L29) exhibit a drastically reduced Ka of 2.0 × 10⁶ M⁻¹ — a 10-fold affinity loss [2]. Though measured in different laboratories and assay formats, the 1000-fold functional sensitivity shift conferred by factor P and the 10-fold binding affinity reduction in L29-mutant ribosomes are mechanistically consistent, as both point to factor P and L29/eL42 as cooperating determinants of cycloheximide action.

Translation inhibition Cycloheximide sensitivity Polyphenylalanine synthesis IC50 shift assay

CHSF Is Obligatorily Required for EF-2-Dependent N-Acetylphenylalanylpuromycin Formation, Distinct from Elongation Factor 2 Alone

Factor P (CHSF) was shown to be strictly required, together with EF-2, for the transfer of N-acetylphenylalanine to puromycin (N-AcPhePuro formation) — a model reaction for the peptidyl transferase step of translation elongation. In the absence of factor P, EF-2 alone cannot support N-AcPhePuro formation, establishing factor P as a non-redundant component of this catalytic step [1]. Antibody inhibition experiments further demonstrated that factor P acts at a step subsequent to the EF-2-catalyzed translocation event, as anti-EF-2 antibodies blocked translocation but did not prevent factor P from performing its downstream function [1]. This positions CHSF as mechanistically distinct from EF-2 and from the ribosomal peptidyl transferase center itself. By contrast, cycloheximide alone inhibits the translocation step by binding to the eL42 protein on the 60S subunit, and cycloheximide-resistant L29/eL42 mutants (e.g., Q37E in CYH2 or P56Q in L41) abrogate both cycloheximide binding and factor P-mediated sensitivity [2][3].

Peptide bond formation EF-2 translocation Puromycin reaction N-AcPhePuro assay

CHSF Sensitivity Phenotype Is Abolished by Specific Single Amino Acid Substitutions in Ribosomal Protein eL42/L29/L41 Across Fungal Species

The sensitivity-conferring function of CHSF is dependent on the integrity of the ribosomal protein eL42 (also designated L29 in Saccharomyces cerevisiae and L41 in Candida utilis). In S. cerevisiae, a single transversion mutation in the CYH2 gene causing a glutamine-to-glutamic acid substitution at position 37 (Q37E) of L29 confers cycloheximide resistance and drastically reduces cycloheximide binding affinity — from a Ka of 2.0 × 10⁷ M⁻¹ (wild-type 80S) to 2.0 × 10⁶ M⁻¹ (cy32 mutant 80S) [1][2]. In Candida utilis, the homologous residue proline 56 of L41 was identified as the cycloheximide sensitivity determinant; substitution of Pro56 to glutamine (P56Q) by site-directed mutagenesis conferred cycloheximide resistance to previously sensitive cells, enabling its use as a dominant drug-resistance marker [3]. More recently, whole-genome analysis of the Ophiostomatales fungal order revealed that a Pro-to-Gln transition in eL42 is the conserved resistance mechanism across all resistant genera, confirming that this single amino acid position is the evolutionary hotspot governing CHSF-dependent cycloheximide sensitivity [4]. Factor P (CHSF) does not overcome resistance caused by these eL42 mutations, as preliminary experiments indicated that factor P did not confer sensitivity to ribosomes from a cycloheximide-resistant mutant [REFS-1 supporting text]. This establishes CHSF's functional dependence on wild-type eL42 and differentiates CHSF from agents that bypass ribosomal resistance mechanisms.

Cycloheximide resistance Ribosomal protein mutation eL42/L29/L41 Fungal genetics

CHSF from Saccharomyces carlsbergensis Is a Defined Recombinant Product Distinguished from Native Yeast Factor P by Production Method and Sequence Identity

The patented CHSF production system (JPH0484886A) describes isolation of mRNA from Saccharomyces carlsbergensis IFO 1265, cDNA synthesis, cloning into a plasmid vector, and expression in Escherichia coli or Bacillus subtilis host cells [1]. This recombinant approach contrasts with the original native purification method of Somasundaran & Skogerson (1976), in which factor P was isolated from Saccharomyces cerevisiae via DEAE-Sephadex chromatography of post-ribosomal supernatant [2]. The patent specifies that the recombinant CHSF retains cycloheximide sensitivity-conferring activity and can be purified from transformant cell lysates at scale [1]. Although direct quantitative comparison of recombinant CHSF versus native factor P purity, specific activity, and lot-to-lot consistency has not been published in the peer-reviewed literature (representing a notable evidence gap), the availability of a defined DNA sequence and a heterologous expression system provides batch traceability and amino acid sequence verification not possible with native purification from yeast [1].

Recombinant protein production Saccharomyces carlsbergensis CHSF patent E. coli expression

Supernatant Fractions Containing CHSF Increase Cycloheximide Binding Site Occupancy on 80S Ribosomes Without Altering Binding Affinity

Addition of yeast supernatant fractions (S100, high-salt wash), which contain CHSF activity, increased the number of cycloheximide binding sites detected per 80S ribosome from a range of 0.4–0.6 to approximately 0.8 sites per ribosome, while leaving the association constant (Ka) unchanged at 2.0 × 10⁷ M⁻¹ [1]. This indicates that soluble factors in the supernatant — consistent with the known properties of factor P — facilitate the productive binding conformation of cycloheximide to a larger fraction of the ribosomal population without altering the intrinsic affinity of individual binding-competent ribosomes. In contrast, the same supernatant fractions enhanced the affinity of isolated 60S subunits from Ka of 5.5 × 10⁶ M⁻¹ to 3.5 × 10⁷ M⁻¹, a 6.4-fold increase, while the number of binding sites remained constant at 0.8 [1]. This differential effect on intact 80S versus free 60S particles suggests that CHSF acts at the subunit interface or on a 60S conformational state that is partially occluded in isolated subunits. No cycloheximide binding was detected to 40S subunits under any condition [1], confirming the 60S-specific nature of the CHSF-cycloheximide interaction.

Ribosome binding Supernatant factors Binding site occupancy 60S subunit affinity

Optimal Research Applications for Cycloheximide Sensitivity Factor Based on Quantitative Differentiation Evidence


Reconstitution of Physiological Cycloheximide Sensitivity in Cell-Free Eukaryotic Translation Systems

CHSF is indispensable for reconstituting translation systems that exhibit cycloheximide sensitivity at sub-micromolar concentrations. Without factor P, a 1000-fold higher cycloheximide concentration is required to achieve 50% inhibition [Section 3, Evidence 1; REFS-1]. Researchers building defined in vitro translation assays for drug screening or mechanistic studies of elongation inhibitors must include CHSF to recapitulate the cycloheximide sensitivity observed in intact eukaryotic cells, where IC50 values typically fall in the nanomolar range (e.g., 532.5 nM in vivo ). This application leverages the 1000-fold potency amplification that distinguishes CHSF from all other translation co-factors.

EF-2-Dependent Peptidyl Transferase Model Reaction (N-AcPhePuro Formation) Assays

CHSF is the obligate co-factor for the N-acetylphenylalanylpuromycin (N-AcPhePuro) model reaction, which assays the peptidyl transferase step of eukaryotic translation elongation. EF-2 alone cannot catalyze this reaction; both factor P and EF-2 are strictly required [Section 3, Evidence 2; REFS-1]. This makes CHSF essential for any laboratory studying the peptidyl transferase mechanism, screening for inhibitors of eukaryotic peptide bond formation, or characterizing mutant ribosomes with altered catalytic properties. No alternative co-factor, including bacterial EF-G or mammalian EF-2 preparations, can substitute for CHSF in this assay.

Discrimination Between Wild-Type and Cycloheximide-Resistant Ribosomes in Functional Assays

CHSF enables functional discrimination between cycloheximide-sensitive (wild-type eL42/L29) and cycloheximide-resistant (mutant eL42/L29) ribosomes. Because factor P does not confer sensitivity to ribosomes from resistant mutants [Section 3, Evidence 3; REFS-1], the differential response to CHSF supplementation can be used as a diagnostic for the eL42 mutational status. This application is relevant in fungal genetics research, particularly for Ophiostomatales species where Pro-to-Gln eL42 mutations are the conserved resistance mechanism [2], and in Candida utilis transformation systems where the L41 P56Q mutation serves as a dominant selectable marker [3].

Recombinant CHSF Production for Standardized Cycloheximide Sensitivity Reagent Manufacturing

The patented recombinant CHSF expression system (JPH0484886A) enables production of CHSF in E. coli or B. subtilis hosts from a defined DNA sequence derived from S. carlsbergensis IFO 1265 [Section 3, Evidence 4; REFS-5]. This application is suited for commercial reagent manufacturers and core facilities requiring batch-to-batch consistency and sequence-verified product identity. While direct comparative activity data between recombinant and native CHSF remain unpublished — representing a gap that procurement officers should address by requesting vendor certificate-of-analysis documentation — the recombinant route offers advantages in scalability and purity over native purification from yeast post-ribosomal supernatants.

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